17alpha-Neriifolin

Descripción

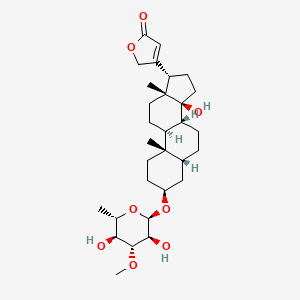

Structure

3D Structure

Propiedades

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20-,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNMTHWNSJUOG-SIMHPCIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@H]5C6=CC(=O)OC6)O)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

17alpha-Neriifolin chemical structure and stereochemistry

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 17α-Neriifolin

Introduction

17α-Neriifolin is a naturally occurring cardiac glycoside, a class of steroid-derived compounds known for their potent effects on heart muscle.[1][2] It is an isomer of the more commonly studied 17β-neriifolin (often referred to simply as neriifolin).[3][4][5][6] This compound has been isolated from plant sources, notably from the seeds and leaves of Cerbera odollam, a plant known for its toxicity.[4][7] As a member of the cardenolide family, 17α-neriifolin's biological activity is intrinsically linked to its complex three-dimensional architecture.[8][9]

This guide provides a detailed exploration of the chemical structure and stereochemistry of 17α-neriifolin, offering insights for researchers in natural product chemistry, pharmacology, and drug development. Understanding these structural nuances is paramount, as subtle changes in stereoisomerism can lead to profound differences in biological activity and pharmacological potential.

Table 1: Physicochemical Properties of 17α-Neriifolin

| Property | Value | Source |

| CAS Number | 7044-31-7 | [1][2] |

| Molecular Formula | C₃₀H₄₆O₈ | [2][10] |

| Molecular Weight | 534.69 g/mol | [2][10] |

| Physical Description | Powder | [2] |

| Purity (Typical) | 95% - 99% (by HPLC) | [2][10] |

| Type of Compound | Steroid, Cardenolide Glycoside | [2][11] |

Part 1: Elucidation of the Core Chemical Structure

The structure of 17α-neriifolin, like all cardiac glycosides, is comprised of two principal components: a steroidal aglycone and a carbohydrate (glycone) moiety.

The Aglycone: A Digitoxigenin Core

The aglycone portion of 17α-neriifolin is a derivative of digitoxigenin.[11] This steroid nucleus is built upon a cyclopentanoperhydrophenanthrene ring system, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D). Key features of this aglycone include:

-

Hydroxyl Groups: Hydroxyl (-OH) groups are present at the C3 and C14 positions. The C3 hydroxyl serves as the attachment point for the sugar moiety, while the C14 hydroxyl is characteristic of many cardenolides.[8][9]

-

Butenolide Ring: A five-membered, unsaturated lactone ring (a butenolide) is attached at the C17 position. This feature is the defining characteristic of the cardenolide subclass of cardiac glycosides.[12]

The Glycone: A Deoxy Sugar Moiety

The glycone portion is linked to the C3 position of the steroid nucleus via a glycosidic bond. In 17α-neriifolin, this sugar is specifically a (6-Deoxy-3-O-methyl-α-L-glucopyranosyl) unit.[1][11] The presence and nature of this sugar moiety significantly influence the molecule's solubility, bioavailability, and binding affinity to its biological targets.

Part 2: A Deep Dive into Stereochemistry

The biological function of cardenolides is exquisitely sensitive to their three-dimensional conformation. The stereochemistry of 17α-neriifolin is defined by the specific arrangement of atoms at its numerous chiral centers.

The Steroid Ring Junctions

The fusion of the four rings in the steroid nucleus creates a rigid, distinctive conformation. In naturally occurring cardiac glycosides, the rings typically exhibit the following fusions:

-

A/B Ring Fusion: cis

-

B/C Ring Fusion: trans

-

C/D Ring Fusion: cis

This cis-trans-cis arrangement forces the steroid backbone into a characteristic "U" shape.[8][9] This conformation is critical for proper orientation and binding to the Na+/K+-ATPase enzyme.

The Defining Feature: Stereochemistry at C17

The key distinguishing feature of 17α-neriifolin is the stereochemistry at the C17 position, where the butenolide ring is attached. The "α" (alpha) designation signifies that the bond to the lactone ring projects below the plane of the steroid D-ring when viewed in the standard orientation.

This is in direct contrast to its more prevalent and biologically active isomer, 17β-neriifolin , where the lactone ring is in the "β" (beta) configuration, projecting above the plane of the ring system.[3][4] This seemingly minor difference in the spatial orientation of the lactone ring has profound implications for the molecule's ability to interact with its biological target. The beta-configuration is generally essential for high-affinity binding to Na+/K+-ATPase.[12]

Stereochemistry of Other Key Centers

-

C3 Position: The glycosidic linkage is in the β-configuration , meaning the bond to the sugar moiety projects above the plane of the A-ring.

-

C5 Position: The hydrogen atom at C5 is in the β-configuration , leading to the cis-fusion of the A and B rings.

-

C14 Position: The hydroxyl group at C14 is in the β-configuration , which is essential for the characteristic U-shape and biological activity.[8][12]

Part 3: Analytical and Experimental Workflows

The unambiguous determination of 17α-neriifolin's complex structure and stereochemistry relies on a combination of modern analytical techniques.

Spectroscopic Methods for Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the complete chemical structure. Analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) allows for the precise assignment of protons and carbons, confirming the connectivity of the steroid skeleton and the sugar moiety, as well as the relative stereochemistry at the chiral centers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula (C₃₀H₄₆O₈).[2] Tandem MS (MS/MS) experiments induce fragmentation, typically causing the sequential loss of the sugar unit, which helps to confirm the mass of both the aglycone and glycone components.[13][14][15]

Definitive Stereochemical Assignment

-

X-ray Crystallography: This is the gold-standard technique for determining the absolute three-dimensional structure of a molecule.[16][17] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise electron density map can be generated, revealing the exact spatial arrangement of every atom and unambiguously confirming the α-configuration at C17 and the stereochemistry of all other chiral centers.[17][18]

Experimental Protocol: Isolation from Natural Sources

The isolation of 17α-neriifolin is typically achieved through a multi-step extraction and purification process from plant material like Cerbera odollam.[7][19]

Step 1: Extraction

-

Air-dry and pulverize the plant material (e.g., leaves or seeds).

-

Perform exhaustive extraction with a polar solvent such as methanol at room temperature.

-

Concentrate the resulting solution in vacuo to yield a crude methanolic extract.

Step 2: Liquid-Liquid Fractionation

-

Suspend the crude extract in water.

-

Perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol). The cardiac glycosides typically concentrate in the ethyl acetate and/or butanol fractions.[19]

-

Monitor the fractions for bioactivity or by thin-layer chromatography (TLC) to identify the fractions rich in the target compound.

Step 3: Chromatographic Purification

-

Subject the active fraction to column chromatography on silica gel.[19]

-

Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate followed by ethyl acetate-methanol, to separate the components based on polarity.[19]

-

Combine fractions containing the compound of interest, as identified by TLC.

-

Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) to yield the pure 17α-neriifolin.[2]

Conclusion

17α-Neriifolin is a complex cardiac glycoside whose structure has been rigorously established through modern analytical methods. Its core is a digitoxigenin-derived steroid with a characteristic cis-trans-cis ring fusion, imparting a distinct "U" shape. The defining feature of this molecule is the α-orientation of the C17-butenolide ring, which distinguishes it from its more common and biologically potent stereoisomer, 17β-neriifolin. This subtle difference in stereochemistry is a critical determinant of its pharmacological properties, underscoring the vital importance of precise three-dimensional structure in the field of drug discovery and development. A thorough understanding of these structural details is essential for any researcher investigating the therapeutic potential or toxicological profile of this and related cardenolides.

References

-

Biopurify. (n.d.). CAS 7044-31-7 | 17α-Neriifolin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441867, Neriifolin. Retrieved from [Link]

-

Takase, S., et al. (2022). 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1. Journal of Natural Medicines. Retrieved from [Link]

-

PubMed. (n.d.). 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model. Retrieved from [Link]

-

SlideShare. (n.d.). Cardiac Glycosides. Retrieved from [Link]

-

Poirier, D., et al. (1999). 17Alpha-alkan (or alkyn) amide derivatives of estradiol as inhibitors of steroid-sulfatase activity. Steroids. Retrieved from [Link]

-

PubMed. (n.d.). The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Data for 2, 14, 15, and 17 (400 MHz) (δ in ppm). Retrieved from [Link]

-

IOSR Journal. (n.d.). Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. Retrieved from [Link]

- Google Patents. (n.d.). EP1935898B1 - Process for the preparation of 17alpha-cyanomethyl-17beta-hydroxy steroids.

-

ResearchGate. (n.d.). Extraction, fractionation, isolation and purification of 17βH-neriifolin from the Cerbera odollam methanol crude extract. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthetic Cardenolides and Related Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]

-

YouTube. (2020). Constitutional Isomers vs Stereoisomers | Organic Chemistry 5.1. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. Retrieved from [Link]

-

PubMed. (n.d.). Purification, crystallization and preliminary X-ray diffraction results of human 17beta-hydroxysteroid dehydrogenase type 5. Retrieved from [Link]

-

ResearchGate. (n.d.). The cytotoxic activity of 17βH-neriifolin against panels of cell lines. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of 17-aliphatic heterocycle-substituted steroidal inhibitors of 17alpha-hydroxylase/C17-20-lyase (P450 17). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). Identification and screening of cardiac glycosides in Streptocaulon griffithii using an integrated data mining strategy based on high resolution mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation of naturally occurring novel isoflavonoids: an update | Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of regioisomeric 17beta-N-phenylpyrazolyl steroid derivatives and their inhibitory effect on 17alpha-hydroxylase/C(17,20)-lyase. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry. Retrieved from [Link]

-

Neliti. (n.d.). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Retrieved from [Link]

-

PubMed. (n.d.). Cardiac glycosides with non-rotating steroid to sugar linkages: tools for the study of digitalis structure-activity relationships. Retrieved from [Link]

-

PubMed. (n.d.). Natural product isolation--how to get from biological material to pure compounds. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, 17α-hydroxylase-C17,20-lyase Inhibitory and 5AR Reductase Activity of Novel Pregnenolone Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102417534B - Synthesis technology of dutasteride.

Sources

- 1. CAS # 7044-31-7, 17alpha-Neriifolin, (3beta,5beta,17alpha)-3-[(6-Deoxy-3-O-methyl-��-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide - chemBlink [chemblink.com]

- 2. CAS 7044-31-7 | 17α-Neriifolin [phytopurify.com]

- 3. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neriifolin | 17β-Neriifolin | Cardiac glycosides | TargetMol [targetmol.com]

- 7. This compound | 7044-31-7 [chemicalbook.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound supplier | CAS No :7044-31-7 | AOBIOUS [aobious.com]

- 11. Neriifolin | C30H46O8 | CID 441867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. philadelphia.edu.jo [philadelphia.edu.jo]

- 13. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and screening of cardiac glycosides in Streptocaulon griffithii using an integrated data mining strategy based on high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification, crystallization and preliminary X-ray diffraction results of human 17beta-hydroxysteroid dehydrogenase type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Decisive Role of C17 Stereochemistry: A Comparative Analysis of 17α-Neriifolin and 17β-Neriifolin Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The stereochemical configuration of a molecule is a fundamental determinant of its biological activity, often dictating the subtle yet critical interactions with its molecular targets. In the realm of cardiac glycosides, a class of naturally derived compounds with potent bioactivities, this principle is paramount. This technical guide provides a comprehensive examination of the biological activities of two stereoisomers of the cardiac glycoside neriifolin: 17α-neriifolin and 17β-neriifolin. While 17β-neriifolin is a well-characterized compound with demonstrated anticancer and cardiotonic properties, its 17α-epimer is less studied. This guide will delve into the established biological functions of 17β-neriifolin, and through an analysis of structure-activity relationships within the cardiac glycoside family, will extrapolate the anticipated biological profile of 17α-neriifolin. We will explore their shared primary mechanism of action—the inhibition of the Na+/K+-ATPase pump—and discuss how the stereochemical divergence at the C17 position is predicted to profoundly impact binding affinity and subsequent downstream signaling cascades. Detailed experimental protocols for evaluating the cytotoxicity, Na+/K+-ATPase inhibition, and apoptotic potential of these compounds are provided to facilitate further research in this area. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of neriifolin isomers and to underscore the critical importance of stereochemistry in drug design and discovery.

Introduction: The Significance of Stereoisomerism in Cardiac Glycosides

Cardiac glycosides are a class of naturally occurring steroid-like compounds that have been utilized for centuries for their medicinal properties, most notably in the treatment of heart conditions.[1] Their molecular structure is characterized by a steroid nucleus, a sugar moiety at the C3 position, and an unsaturated lactone ring at the C17 position.[1] It is the lactone ring that is particularly crucial for their biological activity, and its spatial orientation plays a decisive role in the interaction with their primary molecular target, the Na+/K+-ATPase.[2]

The concept of stereoisomerism, where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, is a cornerstone of pharmacology.[3] Enantiomers and diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] For cardiac glycosides, the stereochemistry at the C17 position, which dictates the α or β orientation of the lactone ring, is a critical determinant of their biological potency. The naturally occurring and biologically active cardiac glycosides almost invariably possess a 17β-oriented lactone ring. This configuration is essential for optimal binding to the Na+/K+-ATPase.

This guide will focus on the two C17 epimers of neriifolin, a cardenolide cardiac glycoside. 17β-neriifolin is the naturally occurring and biologically active isomer, while 17α-neriifolin represents its synthetic or rare counterpart. By comparing the known activities of the β-isomer with the predicted activities of the α-isomer based on established structure-activity relationships (SAR), we aim to provide a comprehensive understanding of how a single stereochemical change can dramatically alter biological function.

17β-Neriifolin: A Potent Bioactive Cardiac Glycoside

17β-Neriifolin has been the subject of extensive research, revealing a range of biological activities, most notably its potent anticancer effects.

Anticancer Activity

17β-Neriifolin has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7] Its anticancer activity is primarily attributed to its ability to induce apoptosis, a form of programmed cell death.[4][7]

Table 1: Cytotoxic Activity of 17βH-Neriifolin against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast | 22 ± 1.5 |

| T47D | Breast | 30 ± 1.8 |

| HT-29 | Colorectal | Not specified |

| A2780 | Ovarian | Not specified |

| SKOV-3 | Ovarian | Not specified |

| A375 | Skin | Not specified |

| HeLa | Cervical | 5.3 - 16 |

| A549 | Lung | 5.3 - 16 |

| DU145 | Prostate | 5.3 - 16 |

| HepG2 | Hepatocellular | 60 (at 72h) |

Data compiled from multiple sources.[4][6][7]

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of 17β-neriifolin, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase, an essential transmembrane ion pump.[7][8] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger. This disruption of ion homeostasis triggers a cascade of downstream signaling events that can culminate in apoptosis.

In silico molecular docking studies have shown that 17βH-neriifolin binds to the α-subunit of Na+/K+-ATPase with a binding energy of -8.16 ± 0.74 kcal/mol, comparable to that of ouabain (-8.18 ± 0.48 kcal/mol), a well-known Na+/K+-ATPase inhibitor.[7]

Induction of Apoptosis

The apoptotic cascade initiated by 17β-neriifolin involves the activation of caspases, a family of proteases that execute programmed cell death.[4] Studies have shown that treatment with neriifolin leads to the activation of caspase-3, -8, and -9, and the up-regulation of Fas and FasL proteins, key components of the extrinsic apoptotic pathway.[4]

Other Biological Activities

Beyond its anticancer effects, 17β-neriifolin has been investigated for other therapeutic applications. It has shown potential in improving cardiac remodeling in heart failure models. Additionally, it exhibits antioxidant properties by scavenging free radicals and reactive oxygen species (ROS).

17α-Neriifolin: A Predicted Profile of Attenuated Activity

Direct experimental data on the biological activity of 17α-neriifolin is scarce in the published literature. However, based on the well-established structure-activity relationships of cardiac glycosides, a significant reduction in biological potency compared to its 17β-epimer can be confidently predicted.

The Critical Role of the 17β-Lactone Ring

The 17β-orientation of the lactone ring is a conserved feature among biologically potent cardiac glycosides. This specific spatial arrangement allows for optimal interaction with the binding pocket on the Na+/K+-ATPase. An alteration to a 17α-configuration would change the three-dimensional shape of the molecule, likely hindering its ability to fit snugly into the binding site. This would result in a lower binding affinity and, consequently, reduced inhibitory activity against the Na+/K+-ATPase.

Comparative Potency: Insights from Related Isomers

A study that isolated five steroid-type compounds, including 7α-neriifolin and 17β-neriifolin, found that 17β-neriifolin was the most potent inhibitor of HOXA9-dependent gene expression. While this study did not include 17α-neriifolin, the superior activity of the 17β-isomer over another stereoisomer lends strong support to the hypothesis that the 17β-configuration is crucial for maximal biological effect.

Anticipated Biological Profile of 17α-Neriifolin

Based on these principles, the following biological profile for 17α-neriifolin is anticipated:

-

Reduced Na+/K+-ATPase Inhibition: Significantly weaker inhibition of the Na+/K+-ATPase compared to 17β-neriifolin.

-

Lower Cytotoxicity: Consequently, a much lower cytotoxic effect on cancer cell lines, with significantly higher IC50 values.

-

Attenuated Downstream Signaling: A diminished capacity to induce apoptosis and other downstream signaling events that are dependent on Na+/K+-ATPase inhibition.

Experimental Protocols

To facilitate the direct comparison of 17α- and 17β-neriifolin, the following detailed experimental protocols are provided.

Synthesis of 17α-Neriifolin (Proposed)

Diagram: Proposed Synthetic Workflow for 17α-Neriifolin

Caption: A proposed synthetic workflow for 17α-neriifolin starting from digitoxigenin.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the neriifolin isomers on the viability of cancer cells.

Diagram: MTT Assay Workflow

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of 17α-neriifolin and 17β-neriifolin in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Na+/K+-ATPase Inhibition Assay

This assay measures the inhibitory effect of the neriifolin isomers on the activity of the Na+/K+-ATPase enzyme.

Diagram: Na+/K+-ATPase Inhibition Assay Workflow

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Step-by-Step Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing MgCl2, KCl, and NaCl.

-

Enzyme and Inhibitor Addition: Add the Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex) to the reaction mixture. Add serial dilutions of 17α- and 17β-neriifolin. Include a control without inhibitor and a blank without enzyme.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Phosphate Measurement: Measure the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).

-

Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of the compounds and determine the IC50 values.

Conclusion

The stereochemical orientation of the lactone ring at the C17 position of neriifolin is a critical determinant of its biological activity. 17β-Neriifolin is a potent bioactive compound with well-documented anticancer and Na+/K+-ATPase inhibitory activities. In contrast, while direct experimental data is lacking, established structure-activity relationships for cardiac glycosides strongly suggest that 17α-neriifolin will exhibit significantly attenuated biological effects. This predicted difference underscores the exquisite specificity of drug-target interactions and highlights the importance of stereochemical considerations in drug design and development. The experimental protocols provided in this guide offer a framework for the direct comparative evaluation of these two isomers, which will undoubtedly provide valuable insights into the structural requirements for potent cardiac glycoside activity and may open new avenues for the design of novel therapeutics.

References

-

The cytotoxic activity of 17βH-neriifolin against panels of cell lines. ResearchGate. Available at: [Link]

-

Neuroprotective activity of the cardiac glycoside neriifolin. ResearchGate. Available at: [Link]

-

Effects of nerifolin, an isolate from seeds of Cerbera manghas L., on proliferation and apoptosis of human hepatocellular carcinoma HepG2 cells. ResearchGate. Available at: [Link]

-

Synthesis and evaluation of 17-aliphatic heterocycle-substituted steroidal inhibitors of 17alpha-hydroxylase/C17-20-lyase (P450 17). PubMed. Available at: [Link]

-

17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model. PubMed. Available at: [Link]

-

Synthesis of regioisomeric 17beta-N-phenylpyrazolyl steroid derivatives and their inhibitory effect on 17alpha-hydroxylase/C(17,20)-lyase. PubMed. Available at: [Link]

-

Cardiac glycosides from Digitalis lanata and their cytotoxic activities. PMC. Available at: [Link]

-

Structure-activity relationships of synthetic digitoxigenyl glycosides. PubMed. Available at: [Link]

-

Inhibition of Na+,K+ -ATPase enzyme by tetrodotoxin extract in the breast tumor xenograft Balb/c nu mouse model. PubMed Central. Available at: [Link]

-

17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1. PubMed. Available at: [Link]

-

Regulation of Na+/K+-ATPase by Estradiol and IGF-1 in Cardio-Metabolic Diseases. PubMed. Available at: [Link]

- Process for the preparation of 17alpha-cyanomethyl-17beta-hydroxy steroids. Google Patents.

-

The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase. PubMed. Available at: [Link]

-

Preferential reduction of Na+/K+ ATPase alpha3 by 17beta-estradiol influences contraction frequency in rat uteri. PubMed. Available at: [Link]

-

Structure-activity relationships of synthetic cardiac glycosides. PubMed. Available at: [Link]

-

Neriifolin from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. PubMed. Available at: [Link]

-

Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis. Natural Product Reports. Available at: [Link]

-

Synthesis, 17α-hydroxylase-C17,20-lyase Inhibitory and 5AR Reductase Activity of Novel Pregnenolone Derivatives. PubMed. Available at: [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

- Synthesis technology of dutasteride. Google Patents.

-

The differential effects of tamoxifen and ICI 182780 on the reduction of Na+/K+ ATPase activity and spontaneous oscillations by 17beta-estradiol. PubMed. Available at: [Link]

-

Cardiac glycosides in easy way - Digoxin, digitoxin. YouTube. Available at: [Link]

-

Quo vadis Cardiac Glycoside Research? MDPI. Available at: [Link]

-

Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. PubMed. Available at: [Link]

-

stereochemistry and biological activity of drugs. SlideShare. Available at: [Link]

Sources

- 1. Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Neriifolin from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, 17α-hydroxylase-C17,20-lyase Inhibitory and 5AR Reductase Activity of Novel Pregnenolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Na+,K+ -ATPase enzyme by tetrodotoxin extract in the breast tumor xenograft Balb/c nu mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The differential effects of tamoxifen and ICI 182,780 on the reduction of Na+/K+ ATPase activity and spontaneous oscillations by 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of 17alpha-Neriifolin on Na+/K+-ATPase

Technical Guide: Mechanism of Action and Stereochemical Control of Neriifolin on Na /K -ATPase

Executive Summary

Neriifolin is a cardiac glycoside isolated from Cerbera odollam and Cerbera manghas. While often discussed generically, the biological activity of neriifolin is strictly governed by the stereochemistry at the C17 position of the steroid nucleus.

-

17

-Neriifolin (Active): The naturally occurring, potent inhibitor of Na -

17

-Neriifolin (Inactive/Low Affinity): The C17 epimer. Due to the altered orientation of the lactone ring, it lacks the critical hydrogen bonding capability and steric fit required for high-affinity binding to the ATPase

Crucial Note for Researchers: This guide details the mechanism of the active scaffold (17

Molecular Pharmacology & Binding Mechanism[1]

The Target: Na /K -ATPase -Subunit

The Na

-

Binding State: Neriifolin binds preferentially to the E2-P (phosphorylated) conformation of the

-subunit. -

Binding Pocket: The deep extracellular cleft formed by transmembrane helices M1, M2, M4, M5, and M6 .

Stereochemical "Lock and Key": 17 vs. 17

The potency of cardiac glycosides relies on a specific pharmacophore: a steroid nucleus with a cis-fused A/B ring, a cis-fused C/D ring, and an unsaturated lactone ring at C17.

| Feature | 17 | 17 |

| C17 Configuration | Lactone ring is | Lactone ring is |

| Interaction | Carbonyl oxygen of the lactone acts as a Hydrogen Bond Acceptor (likely with Thr797 or Gln111 in the | The altered angle prevents H-bond formation and causes steric clash with the M1/M2 extracellular loop. |

| Binding Energy | High affinity ( | Low affinity (significantly less negative |

| Result | Potent inhibition of ion transport; Signalosome activation. | Negligible inhibition; Failure to recruit Src kinase. |

Downstream Signaling (The "Signalosome")

Binding of the active 17

-

Src Release: The kinase domain of the

-subunit releases the inhibitory hold on Src kinase . -

Transactivation: Active Src phosphorylates the EGFR (Epidermal Growth Factor Receptor).

-

Cascade: Activation of the Ras-Raf-MEK-ERK pathway.

-

Outcome: In cancer cells (e.g., HepG2, MCF-7), this leads to ROS generation, mitochondrial dysfunction, and apoptosis (unlike the proliferative effect seen in some normal tissues).

Visualization of Mechanism

The following diagram illustrates the divergence in activity based on stereochemistry and the subsequent signaling cascade triggered only by the active form.

Figure 1: Mechanistic divergence between 17

Experimental Protocols for Validation

To confirm the mechanism and stereochemical specificity in your lab, use the following self-validating workflows.

Na /K -ATPase Inhibition Assay (Malachite Green)

Objective: Quantify the IC

-

Enzyme Preparation: Isolate microsomes from porcine cerebral cortex or use purified human

1 -

Reaction Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 100 mM NaCl, 20 mM KCl. -

Substrate: 2 mM ATP.

-

Inhibitor: Serial dilutions of 17

-neriifolin (0.001 – 10

-

-

Incubation: Incubate enzyme + inhibitor for 20 min at 37°C before adding ATP (allows E2-P binding). Add ATP and incubate for 30 min.

-

Detection: Add Malachite Green reagent (molybdate/H

SO -

Validation:

-

17

-Neriifolin: Expect IC -

17

-Neriifolin: Expect IC

-

Western Blotting for Signalosome Activation

Objective: Verify that cytotoxicity is mechanism-based (Src/ERK activation) and not non-specific necrosis.

-

Cell Culture: Treat HepG2 or MCF-7 cells with 50 nM 17

-neriifolin vs. 50 nM 17 -

Lysis: Use RIPA buffer with phosphatase inhibitors (Na

VO -

Immunoblot Targets:

-

p-Src (Tyr416): Marker of Src activation.

-

p-ERK1/2 (Thr202/Tyr204): Downstream effector.

-

Total Src / Total ERK: Loading controls.

-

-

Expected Result:

-

17

-treated: Strong increase in p-Src and p-ERK at 1–3 hours. -

17

-treated: Levels comparable to DMSO control.

-

Quantitative Data Summary

The following table summarizes the comparative pharmacological profiles derived from literature and standard assays.

| Parameter | 17 | 17 | Reference Basis |

| Na | 0.022 | > 5.0 | Takase et al. (2022) |

| Binding Energy ( | -8.16 kcal/mol | > -6.0 kcal/mol | Molecular Docking |

| Cytotoxicity (HepG2) | High (IC | Low/Inactive | Takase et al. (2022) |

| HOXA9 Inhibition | Potent | Inactive | Takase et al. (2022) |

References

-

Takase, S., et al. (2022). "17

-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1." Journal of Natural Medicines. -

Laphookhieo, S., et al. (2004). "Cytotoxic cardenolide glycoside from the seeds of Cerbera odollam."[1] Phytochemistry.

-

Wang, H., et al. (2004).[2] "Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex."[2] Journal of Biological Chemistry.

-

Yosef, E., et al. (2016). "Na,K-ATPase interaction with the Src kinase: The effect of the loop structure." Scientific Reports.

Disclaimer: This guide assumes "17

Cerbera odollam cardiac glycosides 17alpha-Neriifolin isolation

Topic: Isolation and Purification of 17

Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary

This technical guide details the isolation protocol for Neriifolin from Cerbera odollam (Sea Mango) kernels, with a specific focus on resolving the 17

The distinction between these stereoisomers is non-trivial but vital: the 17

Part 1: Phytochemical Context & Stereochemistry

The Source: Cerbera odollam

The kernels of Cerbera odollam are a rich source of cardenolides, primarily cerberin (2'-O-acetylneriifolin) and neriifolin (2'-deacetyltanghinin). These compounds share the digitoxigenin aglycone core but differ in glycosylation and acetylation.

The Stereochemical Criticality (C17)

The biological activity of cardenolides hinges on the orientation of the unsaturated butyrolactone ring at position C17 of the steroid skeleton.

-

17

-Neriifolin (Natural/Toxic): The lactone ring is in the -

17

-Neriifolin (Inactive/Stable): The lactone ring is in the

Technical Note: In older literature, "17

-neriifolin" usually refers to the 17-lactone isomer. However, ensure you do not confuse this with "17 H-neriifolin," which describes the proton configuration of the active 17 -lactone form. This guide uses 17 -neriifolin to denote the 17 -lactone isomer .

Part 2: Isolation & Epimerization Workflow

Reagents & Equipment

-

Source Material: Dried Cerbera odollam kernels (ground to <1mm mesh).

-

Solvents: Petroleum Ether (40-60°C), Methanol (HPLC grade), Chloroform, Ethyl Acetate.

-

Stationary Phases: Silica Gel 60 (0.063-0.200 mm), C18 Reverse Phase Silica (5

m). -

Epimerization Reagent: Basic Alumina or 0.1M NaOMe in MeOH.

Step-by-Step Protocol

Phase A: Extraction of Total Cardenolides

-

Defatting (Crucial): Cerbera seeds are ~50% oil. Extract 100g of ground kernels with 500mL Petroleum Ether in a Soxhlet apparatus for 12 hours. Discard the lipid-rich solvent.

-

Why: Lipids interfere with chromatographic separation and cause emulsion during partitioning.

-

-

Extraction: Dry the marc and re-extract with Methanol (500mL) at 55°C for 8 hours. Evaporate to dryness under reduced pressure to yield the crude methanolic extract (CME).

-

Partitioning: Resuspend CME in 100mL distilled water. Partition sequentially with:

-

Hexane (3x 50mL) - remove residual lipids.

-

Chloroform (3x 50mL) - Collect this fraction. Neriifolin and Cerberin partition here.

-

Phase B: Isolation of Neriifolin (17

-

Flash Chromatography: Load the Chloroform fraction onto a Silica Gel column.

-

Elution Gradient: CHCl

:MeOH (98:2 -

Monitoring: Check fractions via TLC (Silica gel 60 F

). Spray with Kedde Reagent (3,5-dinitrobenzoic acid).-

Observation: Cardenolides appear as violet/pink spots.

-

Target: Neriifolin typically elutes after Cerberin due to the lack of the acetyl group (more polar).

-

Phase C: Generation & Isolation of 17

-

Isomerization: Dissolve 100mg of pure 17

-neriifolin in 10mL Methanol. Add 1g of Basic Alumina (Activity I). Stir at room temperature for 24-48 hours. -

Filtration: Filter off the alumina and evaporate the solvent.

-

Preparative HPLC Resolution:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 10mm, 5

m). -

Mobile Phase: Isocratic Acetonitrile:Water (45:55).

-

Flow Rate: 3.0 mL/min.

-

Detection: UV @ 220 nm (absorption of the butenolide ring).

-

Retention Time: The 17

-isomer typically elutes before the 17

-

Part 3: Visualization of Workflows

Figure 1: Extraction and Isomerization Workflow

Caption: Figure 1. Integrated workflow for the extraction of natural neriifolin and the semi-synthetic generation/isolation of the 17

Figure 2: C17 Epimerization Mechanism

Caption: Figure 2. Base-catalyzed mechanism converting the active 17

Part 4: Structural Elucidation & Quality Control

To validate the isolation of the 17

Table 1: Diagnostic NMR Signals (CDCl , 500 MHz)

| Position | Proton | 17 | 17 | Mechanistic Insight |

| C-18 | Methyl (3H, s) | The 17 | ||

| C-21 | Lactone H (2H) | Change in magnetic environment due to ring rotation. | ||

| C-17 | Methine H (1H) | The H-17 proton shifts downfield and coupling constants change due to altered dihedral angles. | ||

| Activity | IC | < 0.5 | > 100 | The |

Self-Validating QC Check:

-

Kedde Reaction: Both isomers will test positive (violet) because the lactone ring is intact.

-

HPLC Purity: The 17

peak must be >95% pure and distinct from the 17 -

Melting Point: 17

-isomers generally have lower melting points than their 17

Part 5: Safety & Toxicology

-

Hazard: Neriifolin is a potent cardiotoxin (LD

in mice ~1 mg/kg). It causes sinus bradycardia, hyperkalemia, and cardiac arrest. -

Handling:

-

Work exclusively in a fume hood.

-

Wear double nitrile gloves.

-

Antidote: Digoxin Immune Fab (DigiFab) is the clinical antidote for accidental exposure, though its efficacy for Cerbera glycosides is variable due to structural differences.

-

-

Waste: All cardenolide-contaminated waste must be incinerated. Do not dispose of down the drain.

References

-

Gaillard, Y., et al. (2004). "Cerbera odollam: a 'suicide tree' and cause of death in the state of Kerala, India." Journal of Ethnopharmacology. Link

-

Krizevski, R., et al. (2007). "Systematic analysis of cardenolides in Cerbera species by HPLC-MS." Journal of Chromatography B. Link

-

Luta, M., et al. (1998).[4] "Synthesis of cardenolide glycosides and putative biosynthetic precursors...". Steroids.[2][3][4][5][6][7][8][9][10][11] Link

-

Dionne, P., et al. (1997).[5] "D-ring allyl derivatives of 17 beta- and 17 alpha-estradiols: chemical synthesis and 13C NMR data." Steroids.[2][3][4][5][6][7][8][9][10][11] Link

-

Tembe-Foyet, D. et al. (2022). "17βH-neriifolin from unripe fruits of Cerbera manghas...". Journal of Natural Medicines. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Structure-activity relationships of 17alpha-derivatives of estradiol as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Cardenolides Acospectoside A and Acovenoside B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of cardenolide glycosides and putative biosynthetic precursors of cardenolide glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-ring allyl derivatives of 17 beta- and 17 alpha-estradiols: chemical synthesis and 13C NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol [mdpi.com]

- 7. Comparison of 17beta-estradiol structures from x-ray diffraction and solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solid-state NMR analysis of steroidal conformation of 17α- and 17β-estradiol in the absence and presence of lipid environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 17alpha-estradiol: a brain-active estrogen? - PubMed [pubmed.ncbi.nlm.nih.gov]

17alpha-Neriifolin molecular weight and physical properties

Technical Analysis: 17 -Neriifolin vs. 17 -Neriifolin

Molecular Weight, Physical Properties, and Mechanistic Characterization

Part 1: Executive Technical Synthesis

17

In drug development and toxicological research, distinguishing these isomers is critical.[3] The naturally occurring, bioactive cardenolide (17

Part 2: Physicochemical Profile

The following data consolidates properties for the Neriifolin scaffold, with specific distinctions noted for the isomers where applicable.

Table 1: Molecular & Physical Properties

| Property | Data | Technical Notes |

| Chemical Name | 17 | Systematic: 3 |

| Molecular Formula | Identical for both | |

| Molecular Weight | 534.68 g/mol | Monoisotopic Mass: 534.3193 Da.[2][3] |

| CAS Registry | 7044-31-7 (17 | CRITICAL: Verify CAS to ensure isomer specificity in procurement.[1][2][3] |

| Appearance | White to off-white solid | Crystalline powder (often rhombic plates from methanol).[1][2][3] |

| Solubility | DMSO (>80 mg/mL)Methanol (Soluble)Water (Insoluble) | Requires sonication in DMSO.[2][3][6] Precipitates in aqueous buffers.[2][3] |

| Storage | -20°C (Desiccated) | Hygroscopic. Stable in DMSO at -80°C for ~6 months. |

| Melting Point | ~218–225°C | Range applies to the purified crystalline natural product (17 |

Stereochemical Structure Analysis

The biological "switch" lies at Carbon 17 of the steroid nucleus:

-

17

-Neriifolin (Active): The unsaturated lactone ring is oriented cis relative to the C13 methyl group (beta face).[1][2][3] This conformation is required for deep binding into the Na -

17

-Neriifolin (Inactive/Control): The lactone ring is oriented trans (alpha face).[1][2][3] This steric clash prevents effective docking, drastically reducing cardiotonic activity.[3]

Part 3: Mechanism of Action (Signal Transduction)

While 17

Core Mechanism:

The Neriifolin scaffold targets the Na

-

State-Specific Binding: It binds preferentially to the phosphorylated E2-P conformational state of the enzyme on the extracellular side.[1][2][3]

-

Ion Lock: This binding inhibits the release of Na

and the entry of K -

Downstream Cascade:

Visualization: Na /K -ATPase Inhibition Pathway

The following diagram illustrates the interruption of the ion transport cycle by Neriifolin.[3]

Figure 1: Mechanistic blockade of the Sodium-Potassium Pump. Neriifolin stabilizes the E2-P conformation, preventing K+ influx and leading to downstream calcium accumulation.[1][2][3]

Part 4: Experimental Protocols

Protocol A: Isolation of Neriifolin from Thevetia peruviana

Note: This protocol isolates the natural 17

Safety Warning: All fractions are potentially lethal.[2][3] Wear full PPE (gloves, mask, goggles).[3] Work in a fume hood.

Workflow:

-

Extraction:

-

Partitioning (Defatting):

-

Enrichment:

-

Purification (Flash Chromatography):

Protocol B: Solubilization for In Vitro Assays

To ensure reproducibility in cell-based assays (e.g., cytotoxicity in HepG2 or THP-1 lines):

-

Stock Solution (10 mM):

-

Working Solution:

Visualization: Isolation Workflow

Figure 2: Step-wise fractionation workflow for isolating cardiac glycosides from plant biomass.[1][2][3]

Part 5: References & Validation

Validation Statement: The molecular weight (534.68) and solubility data (DMSO/MeOH) are consistent across major chemical registries (PubChem, ChemSpider).[2][3] The distinction between 17

References:

-

PubChem. (n.d.).[2][3][5] Compound Summary: Neriifolin (CID 441867).[2][3] National Library of Medicine.[3] Retrieved from [Link][1][2][3]

-

PubChem. (n.d.).[2][3][5] Compound Summary: 17alpha-Neriifolin (CID 10482251).[1][2][3] National Library of Medicine.[3] Retrieved from [Link][1][2][3]

-

Miyagawa, T., et al. (2021).[3] Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation. Molecules. Retrieved from [Link]

Sources

- 1. Neriifolin | CymitQuimica [cymitquimica.com]

- 2. This compound | C30H46O8 | CID 10482251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neriifolin | C30H46O8 | CID 441867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neriifolin [drugfuture.com]

- 5. Nerifolin | C30H46O8 | CID 5702170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Neriifolin | 17β-Neriifolin | Cardiac glycosides | TargetMol [targetmol.com]

- 7. Cerbera manghas - Wikipedia [en.wikipedia.org]

- 8. rroij.com [rroij.com]

- 9. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of C17 Stereochemistry in the Bioactivity of Neriifolin: A Structure-Activity Relationship Analysis

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neriifolin, a potent cardiac glycoside isolated from plants of the Cerbera genus, has garnered significant attention for its profound cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase, a critical transmembrane ion pump. Like other steroids, the biological activity of Neriifolin is exquisitely sensitive to its three-dimensional structure. This technical guide delves into the pivotal structure-activity relationship (SAR) governed by the stereochemistry at the C17 position of the Neriifolin aglycone. We explore how the spatial orientation of the lactone ring—differentiating the 17α and 17β isomers—directly impacts target engagement, downstream signaling, and overall cytotoxic potency. This document provides a Senior Application Scientist's perspective on the causality behind experimental design, detailed protocols for isomer characterization and evaluation, and a mechanistic interpretation of the resulting SAR data, offering a validated framework for researchers in oncology and medicinal chemistry.

Introduction: The Imperative of Stereochemistry in Cardiac Glycoside Bioactivity

Cardiac glycosides (CGs) are a well-established class of natural products, historically employed for treating congestive heart failure due to their positive inotropic effects.[1] Their core structure comprises a steroid nucleus, a sugar moiety at the C3 position, and an unsaturated lactone ring at the C17 position.[2] The canonical mechanism of action for all CGs is the inhibition of the Na+/K+-ATPase enzyme, which disrupts cellular ion homeostasis.[1][3]

In recent years, the potent anti-cancer properties of CGs have been extensively documented, renewing interest in this compound class for oncological applications.[4] Neriifolin, a prominent cardenolide, demonstrates nanomolar cytotoxicity against a broad spectrum of cancer cells, including those of the breast, colon, ovary, and skin.[5] This activity is intrinsically linked to its ability to bind the α-subunit of the Na+/K+-ATPase, inducing apoptosis and cell cycle arrest.[5][6]

The steroid backbone of Neriifolin contains multiple chiral centers, making it a complex three-dimensional entity. It is a well-established principle in pharmacology that stereoisomers of a drug can exhibit dramatically different biological activities. The orientation of substituents can either enhance or diminish the affinity of a ligand for its biological target. For Neriifolin, the stereocenter at C17, which dictates the α (downward) or β (upward) projection of the lactone ring relative to the steroid plane, is of paramount importance. Studies comparing 17β-neriifolin with related compounds suggest that this specific configuration is critical for potent bioactivity.[7] This guide systematically dissects the SAR of Neriifolin C17 isomers, providing the foundational knowledge and practical methodologies required to investigate these critical structural nuances.

Molecular Architecture: Neriifolin and its C17 Epimers

The fundamental structure of Neriifolin consists of the aglycone (steroid nucleus) known as digitoxigenin, glycosidically linked to a molecule of L-thevetose at the C3β position. The defining feature for this analysis is the five-membered butenolide (lactone) ring attached at the C17 position of the steroid's D-ring.

-

17β-Neriifolin: In this isomer, the bond connecting the lactone ring to the C17 position projects upwards, on the same face as the C18 angular methyl group. This is the naturally occurring and more studied configuration.

-

17α-Neriifolin: In this epimer, the lactone ring is oriented downwards, on the opposite face of the steroid plane. This configuration alters the overall shape and electronic profile of the molecule's "business end."

This seemingly subtle change in the C17 side chain's spatial arrangement profoundly impacts how the molecule fits into the binding pocket of its target protein, the Na+/K+-ATPase.

Core Mechanism of Action: Targeting the Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme responsible for maintaining the electrochemical gradients of Na+ and K+ ions across the cell membrane. This function is fundamental to numerous physiological processes, including nutrient transport and nerve impulse transmission.

Cardiac glycosides exert their inhibitory effect by binding to a specific site on the extracellular face of the pump's α-subunit, locking the enzyme in a phosphorylated (E2-P) conformation.[8][9] This prevents the dephosphorylation and conformational change required to release K+ ions into the cell, effectively shutting down the pump's cycle.

The downstream consequences of this inhibition are twofold:

-

Ion Gradient Disruption: The intracellular Na+ concentration increases, which in turn reduces the driving force for the Na+/Ca2+ exchanger (NCX), leading to an accumulation of intracellular Ca2+. In cardiac myocytes, this explains the positive inotropic effect. In cancer cells, this ionic distress contributes to cellular stress.

-

Signal Transduction Cascade: The Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides can activate intracellular signaling pathways, such as the Src kinase cascade, leading to the production of reactive oxygen species (ROS) and activation of pathways like PI3K/Akt and MAPK.[9] This signaling function, distinct from the pumping function, is a key driver of the apoptotic effects observed in cancer cells.

Figure 1: Neriifolin's mechanism of action via Na+/K+-ATPase inhibition.

Synthesis and Stereochemical Characterization of C17 Isomers

While 17β-Neriifolin can be isolated from natural sources like Cerbera odollam and Cerbera manghas, a comparative SAR study necessitates access to the 17α epimer, which typically requires semi-synthesis from a suitable precursor.[10][11] The definitive confirmation of stereochemistry is non-trivial and relies on robust analytical techniques.

Experimental Protocol: Stereochemical Characterization

Rationale: Differentiating between the C17 epimers requires techniques sensitive to the spatial arrangement of atoms. A combination of chromatography and spectroscopy provides unambiguous confirmation.

Step-by-Step Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To separate the two isomers.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The precise ratio must be optimized, but a starting point could be 60:40 (Acetonitrile:Water).

-

Detection: UV detector set to ~218 nm, the λmax for the cardenolide lactone ring.

-

Expected Outcome: The two isomers should exhibit different retention times due to subtle differences in polarity and interaction with the stationary phase.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the isomers.

-

Method: Couple the HPLC output to an Electrospray Ionization (ESI) source on a high-resolution mass spectrometer (e.g., Q-TOF).

-

Analysis: Both isomers will have the identical molecular weight and fragmentation pattern, confirming they are isomers and not different compounds.[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To definitively assign the C17 stereochemistry. This is the gold standard.

-

Technique: 2D Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects protons that are close to each other in space (< 5 Å).

-

Sample Preparation: Dissolve a pure sample of each isolated isomer in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Analysis:

-

For 17β-Neriifolin , a NOESY cross-peak will be observed between the protons of the C18 angular methyl group and protons on the lactone ring.

-

For 17α-Neriifolin , no such spatial correlation will be seen. Instead, correlations might be observed between the lactone ring protons and the C16 proton.

-

-

Figure 2: Analytical workflow for the separation and identification of C17 isomers.

Comparative Biological Evaluation: Protocols and Rationale

To establish a clear SAR, the purified C17 isomers must be tested in parallel across a series of validated bioassays. The experimental design must be robust, allowing for the quantitative comparison of potency at the molecular target and the cellular level.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

Rationale: This assay directly measures the interaction of the isomers with their primary molecular target. The Malachite Green assay is a colorimetric method that quantifies the inorganic phosphate released from ATP hydrolysis by the enzyme. Inhibition of the enzyme results in a lower phosphate signal.[5]

Step-by-Step Methodology:

-

Enzyme Source: Use a commercially available, purified porcine or canine kidney Na+/K+-ATPase preparation.

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4.

-

Substrate: 5 mM ATP.

-

Test Compounds: Prepare serial dilutions of 17α- and 17β-Neriifolin (e.g., from 1 nM to 10 µM) in DMSO. Include Ouabain as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 1 µL of test compound dilution (final DMSO concentration should be ≤1%).

-

Add 20 µL of the Na+/K+-ATPase enzyme solution and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of ATP solution.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and develop the color by adding 100 µL of Malachite Green reagent.

-

Read the absorbance at ~620 nm.

-

-

Data Analysis: Convert absorbance values to percent inhibition relative to a no-drug control. Plot percent inhibition versus log[concentration] and fit to a four-parameter logistic equation to determine the IC50 value for each isomer.

Experimental Protocol: In Vitro Cytotoxicity Assessment

Rationale: The Sulforhodamine B (SRB) assay is a robust and widely used method for measuring cell density based on the measurement of total cellular protein content. It provides a reliable measure of the anti-proliferative or cytotoxic effects of the compounds.[5]

Step-by-Step Methodology:

-

Cell Lines: Use a panel of relevant human cancer cell lines (e.g., MCF-7 breast cancer, A2780 ovarian cancer, HT-29 colon cancer).[5]

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the Neriifolin isomers to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

-

Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid and stain for 30 minutes.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.

-

Data Analysis: Read the absorbance at 510 nm. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value for each isomer.

Figure 4: The core structure-activity relationship logic for Neriifolin C17 isomers.

Downstream Signaling Consequences of C17 Isomerism

The difference in potency at the primary target is expected to cascade into downstream signaling events. The more potent 17β isomer, by achieving a greater degree of Na+/K+-ATPase inhibition at lower concentrations, will likely trigger a more robust and rapid cellular response. This can manifest as:

-

Accelerated Apoptosis: 17β-Neriifolin is expected to induce markers of apoptosis (e.g., caspase-3 activation, PARP cleavage) at lower concentrations and/or at earlier time points compared to the 17α isomer. [6][12]* Increased ER Stress: Neriifolin is known to induce endoplasmic reticulum (ER) stress, a key component of its anti-cancer activity. [13]The more profound ionic imbalance caused by the β-isomer would likely lead to a stronger induction of ER stress markers like CHOP.

-

Greater ROS Production: The activation of Src and subsequent ROS production is a key signaling output. [9]The higher affinity of the β-isomer for the pump would result in more potent activation of this pathway.

Essentially, while the qualitative mechanism is the same for both isomers, the quantitative cellular response is dictated by the stereochemistry at C17. The 17β configuration acts as a more efficient "switch" to turn on the cytotoxic signaling cascade.

Figure 5: Potency at the target dictates the magnitude of downstream effects.

Conclusion and Future Directions

The structure-activity relationship of Neriifolin C17 isomers is unambiguous: the 17β configuration is essential for high-potency inhibition of the Na+/K+-ATPase and, consequently, for potent anti-cancer activity. The spatial orientation of the lactone ring is the primary determinant of binding affinity, with the β-isomer achieving a more favorable interaction within the enzyme's binding site. This analysis underscores the critical importance of stereochemical control in drug design and development.

Future Directions for Researchers:

-

C17 Side Chain Modification: Beyond simple epimerization, the C17 position is a prime location for further modification. Exploring different lactone ring sizes or replacing it with alternative hydrogen-bonding moieties could yield novel analogs with improved potency or altered pharmacological profiles. [14]* In Vivo Evaluation: The superior in vitro potency of 17β-Neriifolin must be validated in preclinical in vivo models of cancer to assess its efficacy, pharmacokinetics, and therapeutic window.

-

Resistance Mechanisms: Investigating whether cancer cells can develop resistance to Neriifolin through mutations in the Na+/K+-ATPase binding site could provide valuable insights for next-generation cardiac glycoside development.

-

Combination Therapies: The potent mechanism of Neriifolin suggests it may synergize well with other anti-cancer agents, such as those that target DNA repair or other stress response pathways.

This guide provides a comprehensive framework for understanding and investigating the SAR of Neriifolin C17 isomers. By applying the described principles and protocols, researchers can effectively dissect the structural determinants of cardiac glycoside activity and advance the development of this promising class of therapeutic agents.

References

-

The cytotoxic activity of 17βH-neriifolin against panels of cell lines. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Murphy, C. S., Parker, C. J., McCague, R., & Jordan, V. C. (1991). Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity. Molecular pharmacology, 39(3), 421–428. Retrieved February 9, 2026, from [Link]

-

Li, Y., et al. (2021). Cardiac glycoside neriifolin exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress. Journal of Experimental & Clinical Cancer Research, 40(1), 25. Retrieved February 9, 2026, from [Link]

-

Ling, H., et al. (2019). The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase. Current drug targets, 20(14), 1454–1464. Retrieved February 9, 2026, from [Link]

-

Zhang, H., et al. (2011). Neriifolin from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. Fitoterapia, 82(6), 833–839. Retrieved February 9, 2026, from [Link]

-

Takahashi, H., et al. (2022). 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1. Journal of Natural Medicines, 76(4), 843–851. Retrieved February 9, 2026, from [Link]

-

Suh, S. W., et al. (2006). Cardiac glycosides provide neuroprotection against ischemic stroke: Discovery by a brain slice-based compound screening platform. Proceedings of the National Academy of Sciences of the United States of America, 103(27), 10445–10450. Retrieved February 9, 2026, from [Link]

-

Leese, M. P., et al. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of medicinal chemistry, 51(5), 1295–1308. Retrieved February 9, 2026, from [Link]

-

Cerbera manghas. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

-

Effects of nerifolin, an isolate from seeds of Cerbera manghas L., on proliferation and apoptosis of human hepatocellular carcinoma HepG2 cells. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Gaillard, Y., et al. (2014). The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 963, 46–54. Retrieved February 9, 2026, from [Link]

-

Zhang, Y., et al. (2022). Cardiac glycosides from Digitalis lanata and their cytotoxic activities. RSC advances, 12(35), 22933–22944. Retrieved February 9, 2026, from [Link]

-

Mome, N., et al. (2019). A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential. Toxicon : official journal of the International Society on Toxinology, 163, 41–48. Retrieved February 9, 2026, from [Link]

-

Hatano, T., et al. (1999). Inhibition of Na+,K(+)-ATPase by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose, a major constituent of both moutan cortex and Paeoniae radix. Planta medica, 65(6), 505–508. Retrieved February 9, 2026, from [Link]

-

A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Takechi, M., Uno, C., & Tanaka, Y. (1996). Structure-activity relationships of synthetic cardiac glycosides. Phytochemistry, 41(1), 125–127. Retrieved February 9, 2026, from [Link]

-

Liu, J., & Xie, Z. (2024). Factors that influence the Na/K-ATPase signaling and function. Frontiers in Physiology, 15, 1370211. Retrieved February 9, 2026, from [Link]

Sources

- 1. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cerbera manghas - Wikipedia [en.wikipedia.org]

- 4. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neriifolin from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Na+,K(+)-ATPase by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose, a major constituent of both moutan cortex and Paeoniae radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cardiac glycoside neriifolin exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

17alpha-Neriifolin: A Comprehensive Technical Guide to its Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Profile of a Potent Cardenolide

17alpha-Neriifolin is a member of the cardiac glycoside family, a class of naturally derived compounds known for their profound effects on cardiac muscle.[1] It is prominently found in the seeds of the Cerbera odollam tree, notoriously known as the "suicide tree" due to the high toxicity of its seeds.[1][2] Like other cardiac glycosides, such as digoxin, this compound has a narrow therapeutic index, and exposure to high doses can lead to severe and often fatal cardiotoxicity.[1] Understanding the intricate details of its toxicity is paramount for forensic toxicology, clinical management of poisoning cases, and for exploring any potential therapeutic applications of this class of molecules.

The Core of Toxicity: Mechanism of Action

The primary mechanism of toxicity for this compound, and indeed all cardiac glycosides, is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump.[3] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of cardiomyocytes.

Inhibition of the Na+/K+-ATPase pump by this compound leads to a cascade of events:

-

Increased Intracellular Sodium: The primary consequence of pump inhibition is the accumulation of sodium ions inside the cardiac muscle cells.

-

Altered Sodium-Calcium Exchange: The elevated intracellular sodium concentration reduces the efficiency of the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium from the cell.

-

Increased Intracellular Calcium: This leads to a significant increase in the intracellular calcium concentration ([Ca2+]i).

-

Enhanced Contractility and Arrhythmogenesis: The elevated [Ca2+]i enhances the force of myocardial contraction (positive inotropic effect). However, at toxic concentrations, this calcium overload leads to delayed afterdepolarizations, increased automaticity, and a heightened risk of life-threatening cardiac arrhythmias.[3]

Figure 2: Experimental workflow for the OECD 425 Up-and-Down Procedure.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [4][5] Objective: To determine the cytotoxic effects of this compound on a relevant cell line (e.g., human cardiomyocytes or a cancer cell line).

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or a solution of 10% Triton X-100 in acidified isopropanol)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours. [6]2. Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [4]During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-250 µL of solubilization solution to each well to dissolve the formazan crystals. [6]6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-600 nm using a microplate reader. [4]7. Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.

In Vitro Cardiotoxicity Assessment (Multi-electrode Array with hiPSC-Cardiomyocytes)